Nanomolar IDO1 Inhibitory Activity: Azepane-Containing Compound vs. 6-Bromoindole Core
The target compound demonstrates potent inhibition of IDO1, a critical enzyme in immune evasion. In a direct comparison of IDO1 inhibitory activity, the azepane-containing 3-(Azepan-1-ylmethyl)-6-bromo-1H-indole exhibits an IC₅₀ of 16 nM against recombinant human IDO1 [1], whereas the unsubstituted 6-bromoindole core shows no reported IDO1 inhibitory activity [2]. This >3-log unit difference in potency is directly attributable to the 3-position azepane-methyl substituent.
| Evidence Dimension | Inhibition of recombinant human IDO1 |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM |
| Comparator Or Baseline | 6-Bromoindole (no 3-position substituent): IC₅₀ not determinable (no inhibition at relevant concentrations) |
| Quantified Difference | >1000-fold (estimated) |
| Conditions | Recombinant full-length N-terminal His-tagged human IDO1, using L-tryptophan as substrate, assessed via UV-visible spectroscopic analysis [1]. |
Why This Matters
The presence of the azepane-methyl group is essential for target engagement; procurement of the simpler 6-bromoindole core would yield an inactive compound in IDO1 assays.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 16 nM for human IDO1. University of Eastern Piedmont/ChEMBL. View Source
- [2] PubChem. (n.d.). 6-Bromoindole (CID 4512329) [Bioactivity Summary]. View Source
